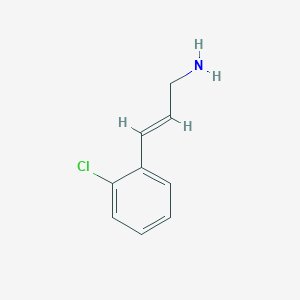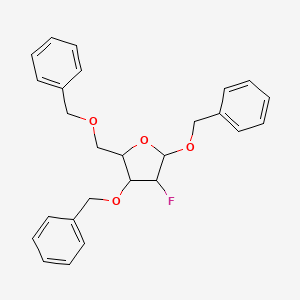![molecular formula C17H24N4O6 B12109000 tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a nitroaniline moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate involves several steps. One common synthetic route starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amine with a nitroaniline derivative under specific reaction conditions. The final step involves deprotection to yield the desired compound .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes, leading to inhibition of their activity. The carbamate group can form covalent bonds with amino acid residues in proteins, resulting in modification of their function .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate include:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related analogues.
tert-Butyl (4-aminobenzyl)carbamate: Used in organic synthesis as a protecting group for amines.
tert-Butyl 4-oxo-1-piperidinecarboxylate: Used in the synthesis of various pharmacologically active compounds.
Properties
Molecular Formula |
C17H24N4O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-10(15(23)20-12-6-8-13(9-7-12)21(25)26)18-14(22)11(2)19-16(24)27-17(3,4)5/h6-11H,1-5H3,(H,18,22)(H,19,24)(H,20,23) |
InChI Key |
XYOTUDBGVBTGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)


![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
